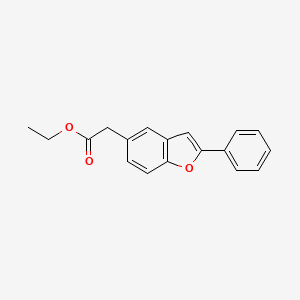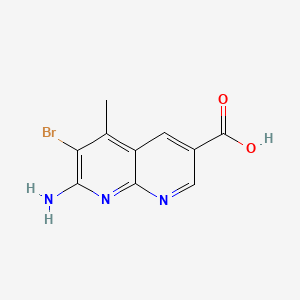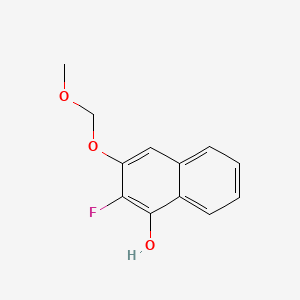
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a hydroxyl group attached to a naphthalene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through a nucleophilic substitution reaction, followed by the protection of the hydroxyl group with a methoxymethoxy group. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethoxy group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-3-(methoxymethoxy)-1-naphthaldehyde, while substitution of the fluorine atom can produce 2-Amino-3-(methoxymethoxy)-1-naphthalenol.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-methoxybenzoic acid
- 2-Fluoro-3-methylbenzoic acid
- 2-Fluoro-3-methoxyprop-2-enyl anilides
Uniqueness
2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11FO3 |
|---|---|
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
2-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H11FO3/c1-15-7-16-10-6-8-4-2-3-5-9(8)12(14)11(10)13/h2-6,14H,7H2,1H3 |
Clave InChI |
NBIKENXEOVGFEE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC2=CC=CC=C2C(=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


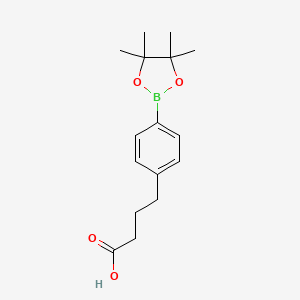
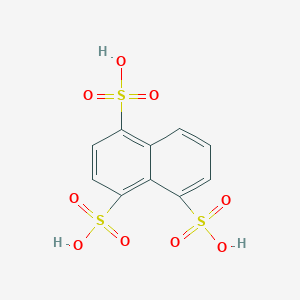

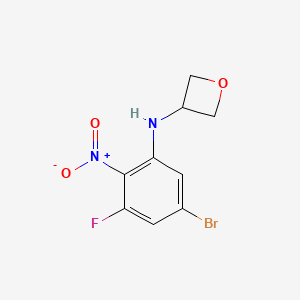

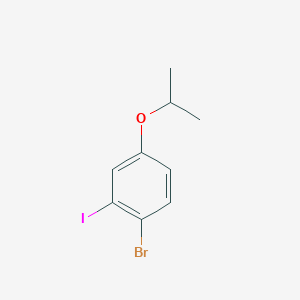
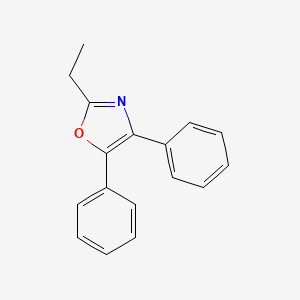


![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

